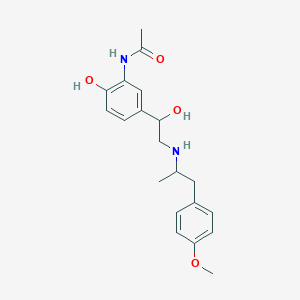

O-Desmethyl Venlafaxine N-Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on Venlafaxine and its metabolites, including O-Desmethylvenlafaxine, often focuses on the synthesis of these compounds for pharmacological studies or the development of analytical methods. The synthesis of O-Desmethyl Venlafaxine typically involves demethylation processes of Venlafaxine. One method for synthesizing derivatives of Venlafaxine includes changes to its molecular structure to create analogs or metabolites for various studies, but specific methods for creating an N-dimer form are not readily available in the public domain (Yang Yong-zhong, 2010).

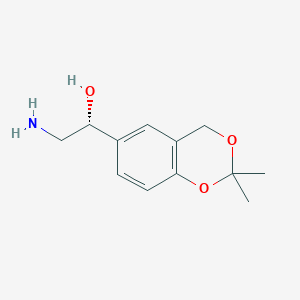

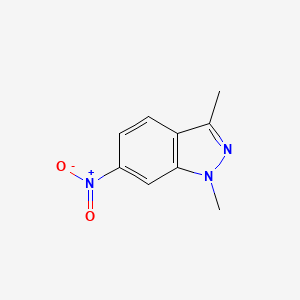

Molecular Structure Analysis

The molecular structure of O-Desmethyl Venlafaxine is characterized by the absence of a methyl group compared to Venlafaxine, affecting its interaction with neurotransmitter reuptake transporters. The introduction of an N-dimer would imply the formation of a complex where two ODV molecules are linked, potentially altering its pharmacological profile and molecular interactions. Molecular structure analysis can be conducted through techniques such as crystal structure analysis to understand the configuration and conformation of such compounds (J. Daiß et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving O-Desmethyl Venlafaxine, such as its formation from Venlafaxine through metabolic pathways, involve cytochrome P450 enzymes. The chemical properties of ODV, including its reactivity and stability, are crucial for its pharmacological activity and its analysis in biological matrices. Studies on the degradation and transformation of Venlafaxine and ODV under various conditions can provide insights into their chemical behavior in environmental and physiological contexts (M. J. García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of O-Desmethyl Venlafaxine, such as solubility, melting point, and crystalline form, influence its formulation and bioavailability. Analytical methods, including high-performance liquid chromatography, are employed to measure and understand the physical characteristics of Venlafaxine and its metabolites in various samples (S. Dubey et al., 2020).

Chemical Properties Analysis

The chemical properties analysis of O-Desmethyl Venlafaxine and its potential N-dimer form would focus on their pharmacodynamics and pharmacokinetics. This includes understanding how these compounds interact with biological targets, such as serotonin and norepinephrine transporters, and how they are metabolized and excreted from the body. The role of cytochrome P450 enzymes in the metabolism of Venlafaxine to ODV and further modifications has been well documented (M. Shams et al., 2006).

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

O-Desmethyl Venlafaxine, the main metabolite of Venlafaxine, plays a significant role in therapeutic drug monitoring (TDM), offering insights into the metabolism and efficacy of Venlafaxine in treating major depression and anxiety disorders. A study developed a simple HPLC method for the simultaneous quantitation of Venlafaxine and O-Desmethyl Venlafaxine in human saliva, highlighting its potential for TDM in patients undergoing Venlafaxine treatment, especially when metabolic anomalies or low compliance are suspected (Dziurkowska & Wesołowski, 2013).

Genetic Polymorphisms

Research has shown that the CYP2D6 polymorphism significantly affects the clinical efficacy of Venlafaxine by altering the metabolism to O-Desmethyl Venlafaxine. A study emphasized the importance of considering CYP2D6 genotypes in the context of Venlafaxine therapy to enhance medication tolerability and avoid adverse effects in elderly patients (Whyte et al., 2006).

Drug Interaction and Metabolism

The effect of co-medication on the serum levels of Venlafaxine and O-Desmethyl Venlafaxine under naturalistic conditions was explored, revealing that co-medication with other psychotropic drugs was associated with a decreased O-Desmethyl Venlafaxine/Venlafaxine ratio, indicating a reduced metabolism in patients receiving polypharmacy (Unterecker et al., 2012).

Therapeutic Drug Monitoring (TDM)

Another study utilized neonatal hair analysis by liquid chromatography-high-resolution mass spectrometry to reveal gestational exposure to Venlafaxine, including the determination of O-Desmethyl Venlafaxine. This method provided a sensitive and specific means for detecting Venlafaxine and its metabolites, demonstrating the utility of hair analysis in monitoring and studying in utero exposure to antidepressants (Favretto et al., 2010).

Direcciones Futuras

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

Propiedades

Número CAS |

1187545-61-4 |

|---|---|

Nombre del producto |

O-Desmethyl Venlafaxine N-Dimer |

Fórmula molecular |

C₃₂H₄₈N₂O₄ |

Peso molecular |

524.73 |

Sinónimos |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.